(1R,2R)-1-Amino-1-(2-furyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-furyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(2-furyl)-2-propanone with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-furyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 1-(2-furyl)-2-propanone.
Reduction: 1-(2-furyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-furyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-furyl)propan-2-OL involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s chiral nature allows for selective interactions with biological targets, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(2-furyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Amino-1-(2-thienyl)propan-2-OL: A structurally similar compound with a thiophene ring instead of a furan ring.
1-Amino-1-(2-pyridyl)propan-2-OL: A compound with a pyridine ring, exhibiting different reactivity and applications.
Uniqueness
(1R,2R)-1-Amino-1-(2-furyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1 |
InChI Key |
XZPWGLRBIYTALR-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CO1)N)O |
Canonical SMILES |
CC(C(C1=CC=CO1)N)O |
Origin of Product |
United States |
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